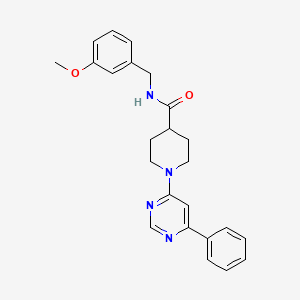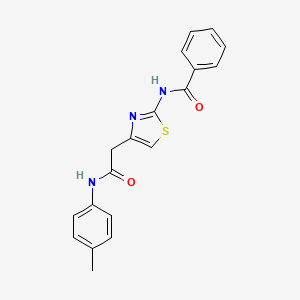![molecular formula C19H20N2O5 B11277757 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11277757.png)
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole group, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole intermediate, which is then reacted with an amine to form the desired compound. The reaction conditions often include the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1,3-Benzodioxol-5-ylmethyl)(2-furylmethyl)amino]-2-oxoethyl}-N-isobutyl-4-methylbenzamide: Shares a similar benzodioxole structure but differs in its additional functional groups.
N-(1,3-Benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide: Another compound with a benzodioxole group, used in different research applications.
Uniqueness
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylanilino)-2-oxoethoxy]acetamide |
InChI |
InChI=1S/C19H20N2O5/c1-13-2-5-15(6-3-13)21-19(23)11-24-10-18(22)20-9-14-4-7-16-17(8-14)26-12-25-16/h2-8H,9-12H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
VMQXJFDURWAVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11277691.png)

![N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11277707.png)
![5-(3-fluorophenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11277715.png)
![N-{2-[3-({[(3-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277718.png)
![2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B11277724.png)
![2-(4-methoxyphenyl)-3-[2-(2-nitrophenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11277728.png)
![7-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11277730.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11277735.png)




